[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Lys(Me)3-OH Chloride is a derivative of the amino acid lysine . The primary target of this compound is the amine group of lysine residues in peptide and protein synthesis . The Fmoc group is used to protect the amine group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly .
Biochemical Pathways
Fmoc-Lys(Me)3-OH Chloride is primarily involved in the synthesis of peptides and proteins . It is used as a building block in the formation of peptide linkers for monoclonal antibody-auristatin F conjugates . The compound plays a crucial role in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues .
Result of Action
The primary result of the action of Fmoc-Lys(Me)3-OH Chloride is the synthesis of peptides and proteins with specific properties . For example, it has been used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates have been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs for the treatment of cancer .
Action Environment
The action of Fmoc-Lys(Me)3-OH Chloride is influenced by various environmental factors. For instance, the compound is typically stored at temperatures between +2°C to +8°C . The reaction suitability of the compound is associated with Fmoc solid-phase peptide synthesis . The specific conditions of the peptide synthesis process, such as the pH, temperature, and solvent used, can significantly impact the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(Me)3-OH chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates
Molecular Mechanism
The molecular mechanism of action of Fmoc-Lys(Me)3-OH chloride is primarily related to its role in peptide synthesis. It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride typically involves the protection of the amino group of lysine with a fluorenylmethyloxycarbonyl (Fmoc) group. The process includes:
Protection of Lysine: The ε-amino group of lysine is protected using Fmoc chloride in the presence of a base such as sodium bicarbonate.
Methylation: The protected lysine undergoes methylation using methyl iodide to introduce the trimethylammonium group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are protected and methylated using automated reactors.
Chemical Reactions Analysis
Types of Reactions
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group of lysine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
Deprotected Lysine: Removal of the Fmoc group yields free lysine derivatives.
Scientific Research Applications
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is widely used in scientific research, particularly in:
Protein Studies: It is used to study lysine methylation, a crucial post-translational modification in proteins.
Cancer Research: The compound helps in understanding the role of lysine methylation in cancer pathogenesis and the development of inhibitors for histone lysine methyltransferases.
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OH: This compound lacks the trimethylammonium group and is used for studying unmodified lysine.
Fmoc-Lys(Me)2-OH: This compound has two methyl groups on the lysine residue and is used to study dimethylated lysine.
Uniqueness
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is unique due to its trimethylammonium group, which allows for the study of trimethylated lysine residues. This modification is crucial for understanding the regulation of protein function and the development of therapeutic agents targeting lysine methylation .
Properties
IUPAC Name |
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H/t22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-FTBISJDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-29-7 | |
Record name | 1-Pentanaminium, 5-carboxy-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N,N,N-trimethyl-, chloride (1:1), (5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201004-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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